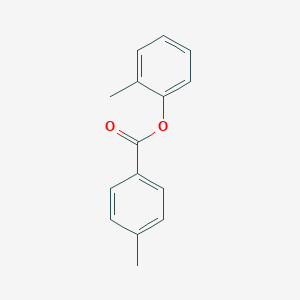

2-Methylphenyl 4-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2-methylphenyl) 4-methylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)15(16)17-14-6-4-3-5-12(14)2/h3-10H,1-2H3 |

InChI Key |

IEKFWPTVAIWBBX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies of 2 Methylphenyl 4 Methylbenzoate

Density Functional Theory (DFT) Investigations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. Methods like B3LYP are frequently employed to provide a balance between accuracy and computational cost for organic molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This procedure seeks the minimum energy conformation on the potential energy surface. For 2-Methylphenyl 4-methylbenzoate, the key structural parameters of interest are the bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

Experimental data from single-crystal X-ray diffraction provides a crucial benchmark for the accuracy of the computed geometry. nih.gov For this compound, X-ray analysis reveals that the dihedral angle between the planes of the two aromatic rings is 73.04 (8)°. nih.gov Furthermore, the conformation of the carbonyl (C=O) group is observed to be anti to the ortho-methyl group of the phenoxy ring. nih.gov A successful geometry optimization using a DFT method, such as B3LYP with a 6-31G(d,p) basis set, would be expected to reproduce these experimental values with high fidelity. The optimized structure confirms the non-planar arrangement of the molecule, which is a result of steric hindrance involving the ester group and the methyl substituents.

The bond parameters in this compound are generally comparable to those found in structurally similar aryl benzoates. nih.gov

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Dihedral Angle (Aromatic Rings) | 73.04 (8)° |

| C=O Conformation | anti to ortho-methyl group |

Source: Acta Crystallographica Section E, 2008. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as the electron-donating orbital, defining the molecule's nucleophilic character, while the LUMO is the electron-accepting orbital, governing its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations would show the spatial distribution of these orbitals. The HOMO is expected to be primarily localized on the electron-rich o-cresyl ring, which acts as the primary electron donor. The LUMO is anticipated to be distributed over the carbonyl group and the p-toluate (B1214165) ring, which serve as the electron-acceptor region of the molecule. This separation of the frontier orbitals indicates an intramolecular charge transfer from the phenoxy moiety to the benzoyl moiety upon electronic excitation.

Table 2: Representative FMO Properties of this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.05 |

Note: These are typical values obtained from DFT/B3LYP calculations for similar aromatic esters and serve as an illustration.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP surface is color-coded to indicate different potential values: red signifies regions of most negative electrostatic potential (electron-rich), while blue indicates the most positive potential (electron-poor), and green represents neutral regions. malayajournal.orgsemanticscholar.org

In the MEP map of this compound, the most negative region (red) is localized over the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This site is the most susceptible to electrophilic attack. researchgate.net Conversely, the positive potential regions (blue) are associated with the hydrogen atoms of the aromatic rings. These maps are invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. semanticscholar.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which correspond to the familiar Lewis structure picture. uni-muenchen.dewisc.edu This method provides detailed insights into intramolecular delocalization, hyperconjugation, and donor-acceptor interactions. acs.org

Table 3: Representative NBO Donor-Acceptor Interactions in this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (carbonyl) | π* (C-C aromatic) | ~25-35 |

| LP(2) O (ester) | π* (C-C aromatic) | ~20-30 |

| π (C-C aromatic) | π* (C-C aromatic) | ~15-25 |

Note: LP denotes a lone pair. E(2) values are illustrative, representing typical stabilization energies for such interactions in aromatic esters. acs.org

Quantum Chemical Calculations of Electronic Properties

Beyond structure, quantum chemical calculations can quantify a molecule's intrinsic electronic properties and reactivity through various descriptors.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. mdpi.comdergipark.org.tr These descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. dergipark.org.tr

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η).

A high value for chemical hardness and a low value for global softness are associated with greater thermodynamic stability. dergipark.org.traps.org The calculated descriptors for this compound, based on its HOMO-LUMO gap, would classify it as a hard molecule with high stability, which is characteristic of many aromatic esters.

Table 4: Calculated Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.725 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.525 |

| Global Softness (S) | 1 / η | 0.396 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.74 |

Note: Values are calculated using the illustrative energies from Table 2.

Non-Linear Optical (NLO) Properties

In the context of this compound, computational studies using Density Functional Theory (DFT) can predict its NLO properties. While specific studies on this compound are not abundant, research on analogous compounds provides insight into the expected behavior. For instance, studies on other organic molecules have shown that DFT calculations can effectively predict NLO parameters like the average polarizability (<α>) and the total second hyperpolarizability (γ_tot_). nih.gov For example, in a study of coumarin-based pyrano-chromene derivatives, DFT calculations revealed that the compound with a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) exhibited a larger NLO response. nih.gov

The Z-scan technique is a common experimental method to determine NLO properties, such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). metall-mater-eng.com For example, in the characterization of (E)-4-Chloro-2-((phenylimino)methyl)phenol, the Z-scan analysis yielded a nonlinear refractive index (n₂) of 3.84x10⁻⁸ cm²/W and a nonlinear absorption coefficient (β) of 2.11x10⁻⁴ cm/W. metall-mater-eng.com Such experimental data, when available for this compound, would be crucial for validating the theoretical predictions.

Table 1: Representative NLO data for an organic compound

| Parameter | Value | Unit |

| Nonlinear refractive index (n₂) | 3.84 x 10⁻⁸ | cm²/W |

| Nonlinear absorption coefficient (β) | 2.11 x 10⁻⁴ | cm/W |

| Third-order susceptibility (χ³) | 4.07 x 10⁻⁶ | esu |

This table presents representative data from a study on (E)-4-Chloro-2-((phenylimino)methyl)phenol to illustrate the types of parameters measured in NLO studies. metall-mater-eng.com

Electrophilicity-Based Charge Transfer Analysis

Electrophilicity-based charge transfer (ECT) is a theoretical concept used to describe the ability of a molecule to accept electrons. nih.gov This descriptor is valuable in understanding the interactions between molecules, particularly in biological systems. nih.govresearchgate.net The ECT is calculated based on the molecule's chemical potential (μ) and chemical hardness (η), which are in turn derived from the energies of the HOMO and LUMO. nih.gov

The direction of charge transfer in an interaction between two molecules can be predicted by comparing their electrophilicity values. researchgate.net This analysis has been applied to study the interaction of various compounds with DNA bases. nih.govacs.org For instance, in a study of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide, an ECT analysis was performed to determine the direction of charge transfer with DNA bases. researchgate.net

Spectroscopic Property Prediction

Computational Prediction of NMR Chemical Shifts

Computational methods, particularly DFT, have become powerful tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. idc-online.comresearchgate.net These predictions are invaluable for confirming molecular structures and for differentiating between isomers. idc-online.com The accuracy of the predicted chemical shifts depends on the chosen DFT functional and basis set. idc-online.comresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. researchgate.netbohrium.com Studies have shown that the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), can provide good agreement between calculated and experimental chemical shifts. researchgate.netbohrium.com For instance, in the study of 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, and the results were found to be in good agreement with experimental data. bohrium.com

For this compound, a similar computational approach could be employed. The predicted ¹H and ¹³C NMR chemical shifts could then be compared with experimental data to validate the computational model. While experimental NMR data for similar compounds like 2-Methylphenyl benzoate (B1203000) are available, a dedicated computational study on this compound would provide specific theoretical values for comparison. rsc.org

Table 2: Experimental ¹³C NMR Chemical Shifts for an Analogous Compound (2-Methylphenyl benzoate)

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 164.8 |

| C (aromatic, attached to O) | 149.5 |

| C-H (aromatic) | 133.6, 131.2, 130.3, 130.2, 129.5, 128.6, 127.0, 126.1, 122.0 |

| CH₃ | 16.2 |

This table presents experimental ¹³C NMR data for 2-Methylphenyl benzoate, a structurally similar compound, to provide an example of expected chemical shift ranges. rsc.org

Theoretical Vibrational Spectra (IR and Raman)

Theoretical calculations of vibrational spectra, specifically Infrared (IR) and Raman spectra, are essential for understanding the vibrational modes of a molecule. ksu.edu.sa DFT calculations are widely used for this purpose, and the predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational bands. ripublication.comresearchgate.net

The B3LYP method with a 6-311++G(d,p) basis set has been shown to be effective in predicting the vibrational frequencies of organic molecules. ripublication.com For example, in the study of 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate, the calculated FT-IR and FT-Raman spectra showed good agreement with the experimental spectra. ripublication.com The potential energy distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. researchgate.net

For this compound, a computational study would involve optimizing the geometry and then calculating the harmonic vibrational frequencies at a chosen level of theory. The resulting theoretical IR and Raman spectra could then be compared with experimental spectra, such as the known IR spectrum of the similar compound Methyl 4-methylbenzoate. chemicalbook.com This comparison would aid in the interpretation of the experimental spectra and provide a deeper understanding of the vibrational properties of this compound.

Research on Functional Applications and Derivatization Strategies

Role as Synthetic Intermediates in Organic Chemistry

2-Methylphenyl 4-methylbenzoate serves as a versatile intermediate in the field of organic synthesis, providing a structural scaffold for the construction of more complex molecules and specialty chemicals. Its ester linkage and substituted aromatic rings offer multiple sites for chemical modification, making it a valuable building block in the synthesis of a variety of organic compounds.

Precursor in Complex Molecule Synthesis

The chemical structure of this compound, featuring two distinct aromatic rings, allows for its use as a starting material in the synthesis of more elaborate molecular architectures. For instance, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenol (B47542), which can then undergo further reactions. rsc.org The aromatic rings can be subjected to various electrophilic and nucleophilic substitution reactions to introduce additional functional groups, thereby increasing molecular complexity. This adaptability makes it a useful precursor in the multi-step synthesis of complex organic molecules, including those with potential biological relevance. rsc.orgnih.gov For example, derivatives of this compound can be used to create intricate heterocyclic structures. researchgate.net

Intermediate in Specialty Chemical Production

This compound and its derivatives are utilized in the production of specialty chemicals. The inherent properties of the molecule, which can be fine-tuned through chemical modification, make it suitable for creating compounds with specific industrial applications. For example, by altering the substituents on the phenyl rings, it is possible to synthesize derivatives with tailored physical and chemical properties. These specialty chemicals find use in various sectors, including materials science and as additives in industrial formulations. The synthesis of related compounds like methyl 2-(4-methylphenyl)benzoate, a key intermediate for certain pharmaceuticals, highlights the importance of this structural motif in the production of high-value chemicals. google.com

Exploratory Studies in Biological Research Contexts

While not a therapeutic agent itself, this compound and its structural analogs are subjects of exploratory research to understand fundamental biological processes. These studies focus on its interactions at a molecular and cellular level, providing insights that may inform the development of future bioactive molecules.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit various enzymes. scielo.brscielo.br For example, compounds with similar structural features have been evaluated as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission. scielo.brscielo.br Other studies have explored the inhibitory effects of related molecules on enzymes like tyrosinase. nih.gov These investigations are typically mechanistic in nature, aiming to understand the structure-activity relationships that govern enzyme inhibition, rather than to develop a specific drug. nih.gov The insights gained from how these molecules bind to and modulate the activity of enzymes are valuable for the broader field of medicinal chemistry.

Interactions with Receptors and Cellular Processes

The theoretical and mechanistic interactions of this compound derivatives with biological receptors and cellular pathways are areas of academic interest. ontosight.ai Research in this domain explores how the molecular structure of these compounds influences their binding to various receptors, potentially modulating signaling pathways that regulate cell functions. evitachem.comontosight.ai For instance, related compounds have been studied for their ability to interact with receptors implicated in inflammatory processes and cancer cell proliferation. evitachem.com These studies are conducted in vitro and are focused on elucidating the fundamental molecular interactions without any direct application in human trials.

Development of this compound Analogues and Derivatives

The modification of the basic this compound structure has led to the development of a wide array of analogues and derivatives. Research in this area is driven by the need to understand how structural changes influence chemical properties and potential applications.

Synthesis of Substituted Aryl Benzoate (B1203000) Analogues

The synthesis of aryl benzoates, including analogues of this compound, is a cornerstone of organic chemistry, with various methods established to create the crucial ester linkage. These methods often involve the coupling of a phenol derivative with a benzoic acid derivative.

Several catalytic systems have been developed to facilitate this synthesis efficiently. A notable strategy involves the palladium-catalyzed intermolecular C-O bond formation, coupling carboxylic acids with iodoarenes in the presence of an oxidant. christuniversity.in This method is valued for its compatibility with various functional groups. christuniversity.in Another advanced approach is the iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents, which allows for the synthesis of alkyl-functionalized aryl benzoates. nih.gov This technique demonstrates high selectivity, even in the presence of ester bonds that are typically susceptible to nucleophilic addition. nih.gov

Traditional esterification methods remain relevant, often employing coupling reagents. For instance, the synthesis of 1,2,4-oxadiazole (B8745197) derivatives containing a phenyl-4-alkoxybenzoate moiety has been achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester bond formation. researchgate.net Similarly, derivatives of the natural phenols carvacrol (B1668589) and thymol, which are substituted methylphenyl benzoates, have been synthesized by reacting them with anhydrides in the presence of triethylamine (B128534) and a catalytic amount of DMAP. scispace.comscielo.br

The table below summarizes various synthetic routes to aryl benzoate analogues.

| Catalyst/Reagent System | Reactants | Product Type | Key Features | Reference |

| Palladium catalyst / Oxidant | Carboxylic acids + Iodoarenes | Aryl benzoates | Effective for various functional groups. | christuniversity.in |

| Iron salts / Urea (B33335) ligands | Aryl chlorobenzoates + Alkyl Grignard reagents | Alkyl-functionalized aryl benzoates | High selectivity; environmentally benign iron catalyst. | nih.gov |

| Palladium catalyst / Xantphos | Aryl halides + Phenols + Formic acid | Aryl benzoates | Uses formic acid as a CO precursor for carbonylation. | rsc.org |

| DCC / DMAP | Phenol + Carboxylic acid | Phenyl-alkoxybenzoate | Standard coupling method for esterification. | researchgate.net |

| Triethylamine / DMAP | Phenol + Anhydride | Isopropyl-methylphenyl benzoates | Effective for synthesis from natural phenols. | scispace.comscielo.br |

| Copper(II) on polymer support | Carboxylic acid + Alcohol | Methyl benzoates | Reusable catalyst system. | rsc.org |

Structure-Activity Relationship (SAR) Studies for Research Purposes (without clinical implications)

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its activity. For aryl benzoates, these studies have provided valuable insights, particularly in the context of agrochemical research.

Research on methyl benzoate and its analogues has demonstrated a clear link between chemical structure and insecticidal activity. nih.gov The toxicity of these compounds is significantly influenced by the nature of the alkyl chain in the alcohol portion and substitutions on the aromatic ring. For example, studies have shown that certain analogues are more toxic to specific insect species than others. nih.gov While the repellent DEET is also a benzyl (B1604629) ester, it does not kill insects, highlighting how small structural modifications can lead to vastly different biological effects. nih.gov Exploring the SAR of methyl benzoate analogues can help elucidate the mechanistic actions of such compounds. nih.gov

In other non-clinical research contexts, SAR studies on related structures have identified key features for molecular interactions. For instance, in studies of N-(aryl)amino-benzoate compounds as inhibitors of the AKR1C3 enzyme for research purposes, it was found that an unsubstituted N-benzoic acid ring and the presence of an electron-withdrawing group on the phenylamino (B1219803) ring were optimal for inhibitory activity. nih.gov Such studies, while conducted on compounds with potential clinical relevance, provide fundamental chemical knowledge about molecular recognition and interaction, independent of their therapeutic applications.

Investigating Potential in Agrochemistry (e.g., as research compounds for pesticides/insecticides)

Aryl benzoates, particularly simpler analogues like methyl benzoate, have emerged as promising research compounds in the field of agrochemistry. mdpi.com Their potential as environmentally safer alternatives to conventional synthetic pesticides is a significant area of investigation. nih.govmdpi.com

Methyl benzoate (MB) itself, a naturally occurring floral fragrance, has demonstrated notable toxicity against various insect pests at different life stages. nih.govmdpi.com Research has shown it to be an effective contact toxicant, fumigant, and ovicidal agent against agricultural pests such as the gypsy moth (Lymantria dispar) and the brown marmorated stink bug (Halyomorpha halys). nih.govmdpi.com

The development of analogues has aimed to enhance this pesticidal activity. Studies comparing MB and its synthetic analogues to commercial pesticides have shown that some benzoate derivatives exhibit higher toxicity to certain pests. For instance, one study found that the analogue known as VB was 1.3 to 3.4 times more toxic to gypsy moth larvae and brown marmorated stinkbug nymphs than commercial pesticides containing pyriproxyfen (B1678527) and acetamiprid. nih.gov The larvicidal activity of MB and its analogues is a key focus, with research showing significant mortality rates in species like Lymantria dispar. nih.govmdpi.com

The following table summarizes the reported insecticidal activity of methyl benzoate against various pests.

| Pest Species | Type of Activity | LC₅₀ Value | Reference |

| Lymantria dispar (Gypsy Moth) | Larvicidal | 0.114 mg/cm² | mdpi.com |

| Halyomorpha halys (Stink Bug) | Ovicidal | 0.020 mg/cm² | mdpi.com |

| Manduca sexta (Tobacco Hornworm) | Ovicidal | 0.015 mg/cm² | mdpi.com |

| Plutella xylostella (Diamondback Moth) | Ovicidal | 0.001 mg/cm² | mdpi.com |

| Callosobruchus chinensis (Adzuki Bean Weevil) | Fumigant | 5.36 mg/L air | mdpi.com |

The use of keto esters, a class that includes some benzoate derivatives, is also established in the agrochemical industry as versatile intermediates for the synthesis of more complex active ingredients. iucr.orgresearchgate.net

Catalytic Applications Involving the Compound

The this compound scaffold is not only a target for synthesis but also participates in various catalytic reactions, either as a substrate that is transformed or as a product of a catalytic process.

Investigation of Reaction Mechanisms with the Compound

Understanding the reaction mechanisms involving aryl benzoates is fundamental to optimizing existing synthetic methods and designing new ones. The formation of aryl benzoates via palladium catalysis, for example, is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. christuniversity.in In this mechanism, the Pd(II) catalyst undergoes oxidative addition with an aryl iodide, forming an aryl-Pd(IV) species which then reacts with the benzoate to yield the final ester product. christuniversity.in

Computational studies have also shed light on the aminolysis of methyl benzoate. These investigations have analyzed the transition states and energy barriers for different pathways, including concerted and stepwise mechanisms. The results indicate that a general-base-catalyzed neutral stepwise mechanism is the most favorable pathway, where a second molecule facilitates the necessary proton transfers. researchgate.net

In a biological context, the anaerobic degradation of 4-methylbenzoate in certain bacteria has been shown to follow a specific catalytic pathway. This process involves the activation of the compound to 4-methylbenzoyl-CoA, which is then reduced by a specific 4-methylbenzoyl-CoA reductase, demonstrating a highly specialized biological catalytic system. nih.gov

Design of Catalytic Systems Employing or Affecting the Compound

The importance of aryl benzoates has driven the design of numerous catalytic systems for their synthesis and modification. These systems often utilize transition metals to achieve high efficiency and selectivity.

One innovative application uses aryl benzoates as coupling partners. A bimetallic Cu/Pd catalyst system has been developed for the decarboxylative cross-coupling of potassium benzoates with aryl chlorides. nih.govtcichemicals.com This reaction effectively uses the benzoate group as a leaving group to form new biaryl compounds, overcoming previous limitations that restricted the reaction to specific ortho-substituted substrates. nih.govtcichemicals.com

More commonly, catalytic systems are designed to synthesize aryl benzoates. These include:

Palladium-catalyzed alkoxycarbonylation: This method synthesizes aryl benzoates by reacting aryl halides with phenols, using formic acid as a safe and convenient source of carbon monoxide. rsc.org

Iron-catalyzed cross-coupling: An environmentally benign system using iron salts and urea ligands enables the C(sp²)-C(sp³) Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignards to produce alkyl-functionalized aryl benzoates. nih.gov

Palladium-catalyzed allylic arylation: In this system, allylic benzoates are used as substrates to react with hypervalent arylsiloxane derivatives, transferring an aryl group to the allylic position with high stereoselectivity. acs.org

Heterogeneous copper catalysis: A reusable catalyst consisting of copper(II) anchored to a nitrogen-enriched mesoporous organic polymer has been shown to be effective for the synthesis of various esters, including methyl 4-methylbenzoate. rsc.org

The table below provides an overview of catalytic systems that either employ or produce aryl benzoates.

| Catalytic System | Function | Aryl Benzoate Role | Key Features | Reference |

| Bimetallic Cu/Pd | Biaryl Synthesis | Reactant (Coupling Partner) | Decarboxylative cross-coupling of benzoates with aryl chlorides. | nih.govtcichemicals.com |

| Palladium / Xantphos | Aryl Benzoate Synthesis | Product | Alkoxycarbonylation using formic acid as a CO source. | rsc.org |

| Iron / Urea Ligands | Functionalized Aryl Benzoate Synthesis | Reactant | Kumada cross-coupling to add alkyl groups. | nih.gov |

| Palladium / Siloxane | Allylic Arylation | Reactant (Substrate) | Transfers aryl groups to allylic systems. | acs.org |

| Polymer-Anchored Copper(II) | Ester Synthesis | Product | Reusable heterogeneous catalyst. | rsc.org |

Future Research Directions and Perspectives

Advanced Computational Modeling for Complex Systems Involving 2-Methylphenyl 4-methylbenzoate

Computational chemistry offers a powerful lens through which to examine the molecular intricacies of this compound. Future research will likely leverage advanced modeling techniques to predict and understand its behavior in complex systems.

Molecular dynamics (MD) simulations are poised to be a cornerstone of this research. By simulating the movements and interactions of molecules over time, MD can provide insights into the material properties of this compound, such as its behavior in a melt state, which is crucial for processing. mdpi.com For instance, atomistic MD simulations have been effectively used to study the rotational energy barriers and melting temperatures of other aryl cyanate (B1221674) esters, demonstrating the potential to manipulate material properties by altering molecular structure. mdpi.com Similar simulations could be applied to this compound to understand how the ortho-methyl group on the phenyl ring and the para-methyl group on the benzoate (B1203000) ring influence its conformational flexibility and packing in the solid and liquid states. nih.gov

Density Functional Theory (DFT) is another computational tool that will be invaluable. DFT calculations can determine geometric and thermal parameters, offering a way to connect experimentally observed properties with quantum chemical parameters. bohrium.com For example, DFT studies on similar liquid crystalline molecules have successfully predicted molecular planarity and thermal stability. bohrium.comtandfonline.com Such studies on this compound could elucidate the electronic effects of the methyl substituents on the ester linkage and aromatic rings, which in turn govern its reactivity and potential as a precursor for more complex materials. acs.orgsemanticscholar.org Furthermore, computational methods like the semi-empirical AM1 method and force-field calculations can be adapted to understand complexation behaviors, which could be relevant if this molecule is considered for host-guest chemistry applications. researchgate.net

The integration of these computational approaches can guide the rational design of new materials. By accurately predicting how structural modifications will affect material properties, researchers can more efficiently develop novel compounds with desired characteristics, reducing the need for extensive trial-and-error synthesis. taylorfrancis.comresearchgate.net

Exploration of Novel and Sustainable Synthetic Pathways for Aryl Esters

The synthesis of aryl esters, including this compound, is an area ripe for innovation, with a strong emphasis on developing greener and more efficient methods.

Mechanochemistry: This solvent-free approach utilizes mechanical energy, often from ball milling, to drive chemical reactions. rsc.orgnih.gov It is an energy-efficient and environmentally friendly alternative to traditional solution-based methods that often rely on hazardous solvents. rsc.orgbeilstein-journals.org Mechanochemical methods have been successfully used for esterification, affording good to excellent yields in short reaction times. rsc.orgacs.org For example, high-speed ball-milling has been used to synthesize various esters, with yields ranging from 45% to 91% in just 20 minutes. rsc.org This technique could be adapted for the synthesis of this compound, potentially offering a more sustainable manufacturing process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. nih.govresearchgate.net Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. nih.gov Lipases, for instance, have been employed in the synthesis of flavor esters like methyl benzoate in microreactors. nih.gov Research into identifying or engineering enzymes that can efficiently catalyze the esterification of sterically hindered phenols like 2-methylphenol with 4-methylbenzoic acid could lead to a highly specific and sustainable synthetic route. chemrxiv.orgfigshare.commdpi.com Flow biocatalysis, which combines the advantages of continuous flow chemistry with enzymatic catalysis, presents a particularly promising avenue for scalable and efficient production. nih.govresearchgate.net

Novel Catalytic Systems: The development of new, metal-free catalytic systems is another important research direction. For example, a system using tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium (B224687) iodide (TBAI) as a catalyst in an aqueous medium has been shown to be highly effective for the chemoselective synthesis of aryl esters from benzylic alcohols. organic-chemistry.org Other approaches have utilized triarylphosphites and N-iodosuccinimide under neutral conditions to produce aryl esters in good yields. rsc.org Exploring the applicability of these and other novel catalyst systems to the synthesis of this compound could lead to more efficient, cost-effective, and environmentally benign production methods. acs.org

The following table summarizes some sustainable synthetic methods applicable to aryl esters:

| Method | Catalyst/Reagents | Key Advantages | Yields | Reference |

| Mechanochemistry | I2 / KH2PO2 | Solvent-free, rapid | 45-91% | rsc.org |

| Biocatalysis | Lipase TL | Green, high selectivity | - | nih.gov |

| Metal-Free Catalysis | TBHP / TBAI | Eco-compatible, chemoselective | High | organic-chemistry.org |

| Green Esterification | Triarylphosphites / NIS | Neutral conditions | 42-99% | rsc.org |

Broadening the Scope of Structural-Property Relationship Investigations in Aryl Benzoates

Understanding the relationship between the molecular structure of aryl benzoates and their macroscopic properties is fundamental to designing new materials with specific functions. Future research should aim to broaden these investigations, with a particular focus on how subtle structural changes, such as the number and position of methyl groups, impact material behavior.

Many aryl benzoates exhibit liquid crystalline properties, and their behavior is highly sensitive to molecular structure. tandfonline.comtandfonline.com For example, the inclusion of different aryl groups like phenylene, naphthylene, or biphenylene (B1199973) can significantly alter the nematic-isotropic transition temperatures. tandfonline.combohrium.com Studies on related compounds have shown that the position of a lateral methyl substituent can have a profound effect on the mesophase behavior and thermal stability. tandfonline.combohrium.comresearchgate.net A systematic investigation of a series of isomers of this compound, where the methyl groups are moved to different positions on the aromatic rings, would provide valuable data. This could help to build predictive models for how substituent placement affects properties like melting point, clearing point, and the type of liquid crystal phase formed. tandfonline.comlibretexts.org

The influence of substituents on the reactivity and electronic properties of aryl benzoates is another critical area of study. acs.orgethz.chnih.gov For example, the rate of hydrolysis of substituted ethyl benzoates is significantly affected by the electronic nature of the substituents. libretexts.org Research into how the methyl groups in this compound affect its photochemical reactivity, such as in the photo-Fries rearrangement, could lead to applications in photolithography or as photo-stabilizers. conicet.gov.arrug.nl

Furthermore, extending these investigations to more complex derivatives could unlock new functionalities. For instance, incorporating this compound as a fragment into larger molecules could lead to new polymers, dyes, or pharmaceutical intermediates. By systematically studying how the structural motif of this compound influences the properties of these larger systems, a deeper understanding of structure-property relationships can be achieved, paving the way for the design of next-generation materials. wisdomlib.orgresearchgate.net

The table below outlines the effects of structural modifications on the properties of some aryl benzoates:

| Structural Modification | Effect on Properties | Compound Type | Reference |

| Replacement of phenyl with naphthyl group | Increased thermal stability of liquid crystal phase | Aryl Benzoates | bohrium.com |

| Introduction of lateral methyl group | Decrease in nematic temperature range | Azo-ester materials | bohrium.com |

| Change in terminal alkoxy chain length | Affects nematic temperature range and thermal stability | Azo-ester materials | bohrium.com |

| Introduction of polar terminal groups (e.g., -CN, -NO2) | Affects mesomorphic properties and polarisability | Phenylazo aryl benzoates | tandfonline.com |

Q & A

What experimental protocols are recommended for synthesizing 2-methylphenyl 4-methylbenzoate, and how can purity be validated?

Basic Synthesis Methodology :

The compound can be synthesized via esterification of 4-methylbenzoyl chloride with 2-methylphenol in a solvent like pyridine or ethanol. A typical procedure involves stirring equimolar amounts of the reactants at room temperature for 12 hours, followed by solvent removal under reduced pressure and recrystallization from ethanol to obtain high-purity crystals .

Validation :

Purity is confirmed via melting point analysis, NMR spectroscopy (e.g., δ = 2.11–2.49 ppm for methyl groups in H NMR), and X-ray crystallography for structural verification. Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, torsion angles, and molecular conformation .

How do substitution patterns on aryl benzoates influence molecular conformation and crystal packing?

Advanced Structural Analysis :

Substituent positions significantly affect dihedral angles between aromatic rings. For this compound, the dihedral angle between the benzene and benzoyl rings is 73.04°, compared to 56.82° for the 3-methylphenyl analog. Ortho-substituents (e.g., 2-methyl) induce steric effects, leading to antiperpendicular alignment of the C=O bond relative to the substituent .

Crystal Packing :

Intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking (centroid separation: 3.6458 Å), stabilize layered structures. These interactions are mapped using SCXRD and refined via software like SHELXL, which accounts for anisotropic displacement parameters and riding hydrogen models .

What kinetic methodologies are used to study enzyme interactions with 4-methylbenzoate derivatives?

Enzyme Kinetics Protocol :

Initial velocity patterns are analyzed using Lineweaver-Burk plots (1/V vs. 1/[S]) to determine and . For example, varying concentrations of 4-methylbenzoate (20–100 µM) and ATP (105–875 µM) at fixed coenzyme A (CoA) levels reveal a sequential mechanism. Data fitting to the Michaelis-Menten equation yields and for 4-methylbenzoate .

How can crystallographic refinement discrepancies be resolved in small-molecule studies?

Data Contradiction Resolution :

Discrepancies in refinement parameters (e.g., , ) are addressed by omitting outliers (e.g., poorly measured reflections) and optimizing hydrogen atom placement. SHELXL’s riding model () is used for H-atom refinement. Validation tools like PLATON check for missed symmetry or twinning .

What approaches are used to investigate anaerobic microbial degradation of 4-methylbenzoate?

Environmental Microbiology Methods :

Substrate-dependent induction studies with denitrifying bacteria (e.g., Magnetospirillum sp.) identify metabolic pathways. Differential protein profiling (2D-DIGE) compares protein expression under 4-methylbenzoate vs. control conditions. Metabolite tracking via LC-MS confirms intermediates like 4-methylbenzoyl-CoA .

How does computational modeling complement experimental data in analyzing molecular interactions?

Advanced Computational Integration :

Density Functional Theory (DFT) calculations validate experimental bond parameters (e.g., C–O bond lengths) and predict electronic properties. Software like Gaussian or ORCA simulates electrostatic potential surfaces to identify reactive sites for further functionalization .

What strategies ensure reproducibility in solvent-based crystallization of aryl benzoates?

Experimental Design :

Slow evaporation of ethanolic solutions at controlled humidity (40–60%) yields high-quality single crystals. Solvent polarity and temperature gradients are optimized to minimize polymorphism. Crystallization trials are monitored via polarized light microscopy to detect nucleation phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.